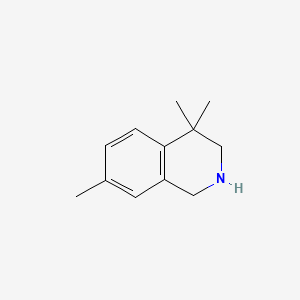

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

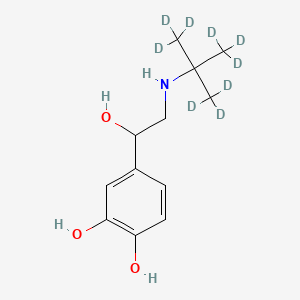

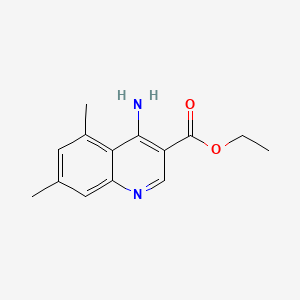

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H17N . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including this compound, has garnered significant attention in recent years. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with three methyl groups attached at the 4 and 7 positions .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives are diverse. One of the key reactions is the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications

Synthesis of Natural Products : 1,2,3,4-Tetrahydroisoquinoline derivatives are used as starting materials for synthesizing natural products like lamellarin U and lamellarin G trimethyl ether. These compounds serve as precursors for the introduction of acid-sensitive protecting groups in phenolic hydroxy functions, offering an alternative to the harsh conditions of classical synthesis methods (Liermann & Opatz, 2008).

Pharmaceutical Applications : Derivatives of 1,2,3,4-tetrahydroisoquinoline have been evaluated for their potential cardiovascular activities. For example, compounds related to Trimethoquinol and tetrahydropapaverin were synthesized but showed no significant activities in preliminary pharmacological screenings (Vomero & Chimenti, 1976).

Catalytic Asymmetric Synthesis : C1-chiral tetrahydroisoquinolines, derived from 1,2,3,4-tetrahydroisoquinoline, have exhibited a wide variety of bioactivities. They are applied as chiral scaffolds in asymmetric catalysis and are crucial in the total synthesis of alkaloid natural products (Liu et al., 2015).

Cytotoxicity Studies : N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for cytotoxicity against various cell lines. This research helps in understanding the structural properties that contribute to their cytotoxic activities (Pingaew et al., 2013).

Study of Optical Isomers : The adrenoceptive properties of tetrahydroisoquinoline stereoisomers have been evaluated in biological systems like rat adipose tissue and guinea pig aorta. Understanding the activity of these isomers contributes to the development of specific pharmaceutical agents (Lee et al., 1974).

Anticancer Research : Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. These compounds are part of a broader family of alkaloids studied for their antitumor and antimicrobial activities (Redda et al., 2010).

Analgesic and Anti-Inflammatory Effects : Certain derivatives, like 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, have shown promising analgesic and anti-inflammatory effects. These findings contribute to the development of new non-narcotic analgesics (Rakhmanova et al., 2022).

Local Anesthetic Activity : Studies on synthesized derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have revealed significant local anesthetic activity, suggesting their potential as novel drug candidates (Azamatov et al., 2023).

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives, including 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline, involve the development of new and environmentally friendly methods for their synthesis . There is also considerable interest in exploring their potential biological activities .

Properties

IUPAC Name |

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGFTCPAEVUWGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CNC2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679070 |

Source

|

| Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267391-08-1 |

Source

|

| Record name | 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)